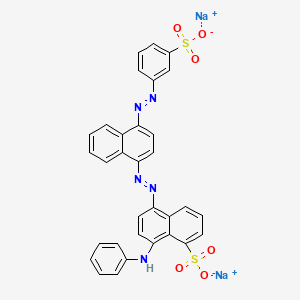

Acid Blue 113 (Technical Grade)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

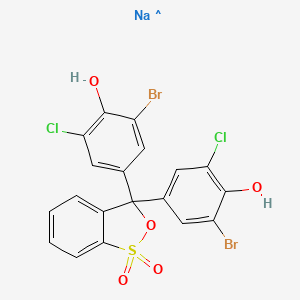

Acid Blue 113 (Technical Grade) is a diazo dye widely used in the textile industry and tannery. It is known for its vibrant blue color and is utilized in various applications, including adsorption and degradation studies to decolorize and mineralize toxic intermediates like aromatic amines produced in textile effluents . The compound has the chemical formula C32H21N5Na2O6S2 and a molecular weight of 681.65 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acid Blue 113 is synthesized through a series of diazotization and coupling reactions. The process typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound to form the diazo dye. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .

Industrial Production Methods

In industrial settings, the production of Acid Blue 113 involves large-scale diazotization and coupling processes. The raw materials are mixed in reactors, and the reaction conditions are carefully monitored to achieve high yields and purity. The final product is then filtered, dried, and ground into a fine powder for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

Acid Blue 113 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of its molecular structure.

Reduction: Reduction reactions can decolorize the dye, often used in wastewater treatment processes.

Substitution: The aromatic rings in Acid Blue 113 can undergo substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, often used under acidic or neutral pH conditions.

Reduction: Reducing agents like sodium dithionite and zero-valent iron are used under alkaline conditions.

Substitution: Substitution reactions typically involve reagents like halogens or nitro compounds under controlled temperatures and pH.

Major Products Formed

Oxidation: The major products include smaller aromatic compounds and carboxylic acids.

Reduction: The primary products are colorless amines and other reduced aromatic compounds.

Substitution: The products vary depending on the substituent introduced, often resulting in modified dye molecules with different properties.

Wissenschaftliche Forschungsanwendungen

Acid Blue 113 has a wide range of applications in scientific research:

Chemistry: Used in studies involving adsorption, degradation, and photocatalytic processes.

Biology: Employed in staining techniques for histological and hematological studies.

Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.

Industry: Utilized in textile dyeing, paper coloring, and as a tracer in environmental studies

Wirkmechanismus

The mechanism of action of Acid Blue 113 involves its interaction with various molecular targets. The dye’s diazo groups can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This interaction can lead to changes in the molecular structure and function of the target molecules. In environmental applications, the dye’s adsorption onto surfaces like activated carbon or chitosan is driven by electrostatic interactions and hydrogen bonding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acid Blue 25: Another diazo dye with similar applications but different spectral properties.

Acid Blue 62: Known for its use in textile dyeing and similar chemical structure.

Acid Blue 74: Used in various industrial applications with comparable chemical reactions.

Uniqueness

Acid Blue 113 stands out due to its high stability and strong adsorption properties. Its ability to form stable complexes with various substrates makes it highly effective in applications like wastewater treatment and environmental monitoring. Additionally, its vibrant color and high extinction coefficient make it a preferred choice in staining and diagnostic applications .

Eigenschaften

Molekularformel |

C32H21N5Na2O6S2 |

|---|---|

Molekulargewicht |

681.7 g/mol |

IUPAC-Name |

disodium;8-anilino-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C32H23N5O6S2.2Na/c38-44(39,40)23-11-6-10-22(20-23)34-35-27-16-17-28(25-13-5-4-12-24(25)27)36-37-29-18-19-30(33-21-8-2-1-3-9-21)32-26(29)14-7-15-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |

InChI-Schlüssel |

XPRMZBUQQMPKCR-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl] 2-bromoacetate](/img/structure/B12367444.png)

![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B12367451.png)

![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)

![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)

![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)